1,4-Butane-1,1,4,4-D4-diol
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Overview
Description
1,4-Butane-1,1,4,4-D4-diol is a deuterated derivative of butane-1,4-diol, where the hydrogen atoms at positions 1 and 4 are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, metabolic pathways, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butane-1,1,4,4-D4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2-butyne-1,4-diol using a deuterium source. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under deuterium gas at elevated pressures and temperatures .
Industrial Production Methods
On an industrial scale, the production of 1,1,4,4-tetradeuteriobutane-1,4-diol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or crystallization to obtain the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Butane-1,1,4,4-D4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced further to form deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Pd/C.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated chlorides or other substituted derivatives.
Scientific Research Applications
1,4-Butane-1,1,4,4-D4-diol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated polymers and materials with unique physical properties.
Mechanism of Action
The mechanism by which 1,1,4,4-tetradeuteriobutane-1,4-diol exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the reaction kinetics and stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction rates and pathways. This property is exploited in studies to gain insights into reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: The non-deuterated analog, commonly used in the production of plastics and solvents.
1,2-Butanediol: Another isomer with different physical and chemical properties.
1,3-Butanediol: Used in the synthesis of various chemicals and as a solvent.
Uniqueness
1,4-Butane-1,1,4,4-D4-diol is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and stability, making it a valuable tool in studies requiring isotopic labeling.
Properties
Molecular Formula |
C4H10O2 |
---|---|
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,1,4,4-tetradeuteriobutane-1,4-diol |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i3D2,4D2 |
InChI Key |
WERYXYBDKMZEQL-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])O)O |
Canonical SMILES |
C(CCO)CO |
Origin of Product |
United States |
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